Itazigrel
Description
Contextualization within Antiplatelet Agent Research
Antiplatelet agents constitute a critical class of pharmaceuticals designed to prevent the formation of blood clots (thrombi) by inhibiting various stages of platelet function, including adhesion, activation, and aggregation wikipedia.orgiiab.mesci-hub.se. These drugs are foundational in the management and prevention of diseases linked to atherothrombotic risks, such as myocardial infarction (heart attack) and stroke iiab.me.
Itazigrel exerts its antiplatelet effects primarily through the inhibition of cyclooxygenase (COX) fishersci.ca. Research indicates that the bis(4-methoxyphenyl) moiety within this compound's chemical structure is crucial for its potent cyclooxygenase inhibitory activity fishersci.ca. By inhibiting COX, this compound interferes with the pathway responsible for producing thromboxane (B8750289) A2, a potent inducer of platelet aggregation sci-hub.sefishersci.ca. This mechanism places this compound alongside other established antiplatelet therapies that target platelet activation pathways to reduce thrombotic events. Antiplatelet therapy is a cornerstone in the management of acute coronary syndromes and in preventing recurrent cardiovascular events wikipedia.orgmims.comciteab.com.
Historical Perspective of this compound Development and Research Trajectory
The development of this compound, also referred to by its experimental designations LY 108048 or U 53059, marked a notable point in antiplatelet drug research. Early investigations identified this compound as a reversible inhibitor of cyclooxygenase wikipedia.orgfishersci.ca. The initial research focus was on leveraging its COX inhibitory properties to prevent platelet aggregation.
The research trajectory for this compound involved exploring its antiplatelet activity and understanding the structural elements contributing to its efficacy. Studies have highlighted that certain diarylthiazoles, including this compound, demonstrate potent antiplatelet effects fishersci.ca. A particular area of research involved attempts to combine the antiplatelet activity of this compound (which inhibits COX without causing vasodilation) with compounds like Timegadine (known for both COX inhibition and vasodilatory activity) to potentially achieve enhanced therapeutic profiles fishersci.ca. This historical research underscores the continuous effort in medicinal chemistry to develop more effective and targeted antiplatelet agents.
Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry
Thiazole is a five-membered heterocyclic aromatic ring system that contains both a sulfur and a nitrogen atom wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Compounds incorporating this core structure are known as thiazole derivatives. This class of compounds holds significant importance in medicinal chemistry due to their remarkable versatility and diverse pharmacological activities wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org.
Thiazole derivatives are integral components of numerous natural products and a wide array of synthetic compounds with medicinal relevance, including several FDA-approved drugs wikipedia.orgwikipedia.orgwikipedia.org. Their broad spectrum of biological activities includes, but is not limited to, antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, antitumor, antipsychotic, analgesic, anticancer, antiallergic, antihypertensive, antimalarial, and antifungal properties wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Notable examples of drugs containing thiazole moieties include Dasatinib (an anti-neoplastic agent), Nizatidine (an antiulcer agent), Fentiazac (an anti-inflammatory drug), Meloxicam (an NSAID), Ravuconazole (an antifungal agent), Ritonavir (an antiretroviral protease inhibitor), Sulfathiazole (an antimicrobial), and Lurasidone (an atypical antipsychotic) wikipedia.org.
This compound's chemical structure, specifically its 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1,3-thiazole core, exemplifies the therapeutic potential inherent in thiazole derivatives. Its antiplatelet properties, mediated through COX inhibition, further highlight the significance of the thiazole scaffold in the design and development of pharmacologically active molecules wikipedia.orgwikipedia.orgfishersci.ca.
Data Tables
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄F₃NO₂S | wikipedia.orgwikipedia.org |
| Molecular Weight | 365.39 g/mol | wikipedia.org |
| Compound Name | 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1,3-thiazole | wikipedia.org |
| PubChem CID | 51087 | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
70529-35-0 |
|---|---|
Molecular Formula |
C18H14F3NO2S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C18H14F3NO2S/c1-23-13-7-3-11(4-8-13)15-16(25-17(22-15)18(19,20)21)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
CIPBQTCSXVEDSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
Other CAS No. |
70529-35-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-trifluoromethyl-4,5-bis(4-methoxyphenyl)thiazole 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)thiazole 4,5-BMTT itazigrel U 53059 U-53,059 |
Origin of Product |
United States |
Chemical Synthesis and Analog Design Strategies
Synthetic Methodologies for Itazigrel
The synthesis of this compound is rooted in the Hantzsch thiazole (B1198619) synthesis, a classic and versatile method for constructing the thiazole ring system.
The primary route to this compound involves the condensation of an α-haloketone with a thioamide. For this compound, the key precursors are 2-bromo-1,2-bis(4-methoxyphenyl)ethanone and 2,2,2-trifluoroethanethioamide.
The synthesis commences with the preparation of the α-bromoketone precursor. Anisil (1,2-bis(4-methoxyphenyl)ethane-1,2-dione) is a logical starting material, which can be selectively brominated to yield 2-bromo-1,2-bis(4-methoxyphenyl)ethanone.
The subsequent and final step is the Hantzsch cyclocondensation. The α-bromoketone is reacted with 2,2,2-trifluoroethanethioamide. This reaction proceeds by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to form the stable aromatic thiazole ring of this compound.
| Precursor Name | Chemical Structure | Role in Synthesis |
| Anisil | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | Starting material for the α-haloketone |
| 2-bromo-1,2-bis(4-methoxyphenyl)ethanone | α-haloketone | Provides the C4 and C5 atoms of the thiazole ring |
| 2,2,2-trifluoroethanethioamide | Thioamide | Provides the sulfur, nitrogen, and C2 atoms of the thiazole ring, along with the trifluoromethyl group |
The synthesis of the 4,5-bis(4-methoxyphenyl)thiazole core is a versatile platform for creating a variety of analogs. A general and effective method for constructing this core involves the reaction of 2-bromo-1,2-bis(4-methoxyphenyl)ethanone with various thioamides. For instance, reaction with thiourea yields the 2-aminothiazole derivative, which can then be further modified.
A study by Tanaka et al. describes the synthesis of numerous 2-substituted-4,5-bis(4-methoxyphenyl)thiazoles. Their general approach involves the Hantzsch condensation of 2-bromo-1,2-bis(4-methoxyphenyl)ethanone with the appropriate thioamide or thiourea derivative in refluxing ethanol. This robust methodology allows for the introduction of a wide range of substituents at the 2-position of the thiazole ring, demonstrating the flexibility of this synthetic strategy for generating diverse analogs.
Rational Design Principles for this compound Analogs
The design of this compound and its analogs is not arbitrary but is based on the strategic modification of existing pharmacologically active molecules.
The structural framework of this compound can be traced back to the anti-inflammatory agent Timegadine. Timegadine is N-cyclohexyl-N'-(2-methyl-4-quinolyl)-N''-2-thiazolylguanidine. A key research strategy involved identifying the essential pharmacophoric elements of such molecules and combining them to create novel compounds with potentially improved properties.
Research by Tanaka et al. outlines a design strategy that led to a lead compound, 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole. This compound was conceived by combining the structural features of two parent compounds: one being a derivative of Timegadine, and the other a compound containing a bis(4-methoxyphenyl) moiety known to be essential for potent cyclooxygenase inhibition. The 4,5-bis(4-methoxyphenyl)thiazole core of this compound is directly derived from this rationally designed lead compound.
| Parent Compound | Key Structural Feature | Contribution to this compound's Design |
| Timegadine | Thiazole ring with guanidino substituent | Provided the initial thiazole scaffold concept |
| Cyclooxygenase Inhibitor | Bis(4-methoxyphenyl) moiety | Incorporated for potential biological activity |
Once the 4,5-bis(4-methoxyphenyl)thiazole scaffold was established as a promising template, further modifications were explored to investigate structure-activity relationships. The 2-position of the thiazole ring is a primary site for such modifications.
The work by Tanaka et al. details the synthesis of a wide array of analogs by varying the substituent at the 2-position. These included:
Aminomethyl derivatives: Prepared by reducing a 2-cyano derivative to a 2-aminomethyl group, which could then be acylated to form various amides.
Carboxamide derivatives: Synthesized by coupling the 2-carboxythiazole with various amines, such as N-methylpiperazine.
Propenoic acid derivatives: Created by extending the side chain at the 2-position through a Wittig-type reaction.
These variations allow for the systematic exploration of how different functional groups at the 2-position influence the compound's properties. The trifluoromethyl group in this compound represents one such variation, chosen for its unique electronic properties and its common use in medicinal chemistry to enhance metabolic stability and binding affinity.
Exploration of Fused Thiazole Derivatives
The 4,5-bis(4-methoxyphenyl)thiazole scaffold of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. While specific fused derivatives of this compound are not widely reported, general synthetic strategies can be applied to create such structures.
One common approach to forming fused ring systems is through the functionalization of the core thiazole ring, followed by intramolecular cyclization. For example, if a reactive group were introduced onto one of the phenyl rings of this compound, it could potentially be cyclized onto the thiazole ring or the other phenyl ring to form a polycyclic structure.
Another strategy involves using a substituted thiazole as a starting material for a multi-component reaction to build an additional ring. For instance, a 2-aminothiazole derivative of the this compound core could be used as a precursor in the synthesis of thiazolo[3,2-a]pyrimidines or other fused systems. These fused structures significantly alter the three-dimensional shape and electronic properties of the molecule, leading to potentially novel biological activities.
Structure Activity Relationship Sar Studies
Fundamental Principles of Structure-Activity Relationships in Itazigrel Analogs
The fundamental principles of SAR in this compound analogs involve correlating specific chemical substructures with observed biological responses. Minor alterations to a drug molecule's chemical structure can lead to significant changes in its pharmacological properties slideshare.net. For this compound, a systematic drug development program led to its design, highlighting the importance of a structured approach to SAR nih.gov.
Identification of Pharmacophore Elements Essential for Biological Activity
The pharmacophore of a molecule represents the essential steric and electronic features required for optimal supramolecular interactions with a specific biological target to trigger (or block) its biological response physionet.orgresearch-solution.com. In the case of this compound and its analogs, specific moieties have been identified as crucial for their biological activities.
Structural analyses of this compound and related compounds like E-5510 and KBT-3022 have consistently shown that the 4,5-bis(4-methoxyphenyl) moiety is essential for potent cyclooxygenase (COX) inhibition nih.govacs.orghuhs.ac.jpacs.orghmlibrary.ac.in. This diaryl (two aromatic rings) system appears to be critical for the molecule to interact effectively with the active site of the cyclooxygenase enzyme, thereby inhibiting the production of malondialdehyde (MDA) from arachidonic acid, a key step in prostanoid synthesis in platelets nih.govacs.orgmolaid.comhuhs.ac.jp. For instance, this compound itself is a potent inhibitor of collagen-induced platelet aggregation and its cyclooxygenase activity is comparable to that of flurbiprofen (B1673479) nih.gov.
Modifications at the 2-position of the thiazole (B1198619) ring significantly impact the activity of this compound analogs nih.govacs.orghuhs.ac.jp. While the central thiazole moiety is generally sensitive to modification, the 2-position can accommodate various substitutions, leading to changes in biological activity nih.govmdpi.com. For example, 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole, a compound designed by fusing structural elements from this compound and timegadine, showed inhibitory activity on MDA production and vasodilatory activity nih.govacs.orgmolaid.comhuhs.ac.jp. Further SAR studies on this compound led to the development of 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (FR122047), which exhibited even more potent inhibitory activity on MDA synthesis and platelet aggregation nih.govacs.orgmolaid.comhuhs.ac.jp. The introduction of a methyl group onto the guanidino moiety, for instance, dramatically increased COX inhibition activity huhs.ac.jphmlibrary.ac.in.
The following table illustrates the impact of 2-substituted-thiazole modifications on COX inhibition and vasodilatory activity for selected this compound analogs:
| Compound | 2-Substituent | MDA Inhibition (IC50) | Vasodilatory Activity (ED50) |
| This compound | Trifluoromethyl | 0.0056 µM huhs.ac.jp | No effect huhs.ac.jp |
| 2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole (Compound 3) | Guanidino | 31 µM nih.govacs.orgmolaid.comhuhs.ac.jp | 2.0 µM nih.govacs.orgmolaid.comhuhs.ac.jp |
| 4,5-Bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (FR122047) | (1-methylpiperazin-4-yl)carbonyl | 0.088 µM nih.govacs.orgmolaid.comhuhs.ac.jp | 6.2 µM nih.govacs.orgmolaid.comhuhs.ac.jp |
| 2-Methylguanidino derivative (Compound 7a) | N-methylguanidino | 0.062 µM huhs.ac.jp | Comparable to Compound 3 huhs.ac.jp |
| 2-Dimethylguanidino derivative (Compound 7d) | N,N'-dimethylguanidino | 0.037 µM huhs.ac.jp | Comparable to Compound 3 huhs.ac.jp |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Thiazole Compounds
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the physicochemical and structural properties of chemical compounds and their biological responses slideshare.netptfarm.pl. For thiazole compounds, QSAR models have been developed to predict various biological activities physchemres.orgufv.brresearchgate.netnih.gov. These studies often employ computational methods to calculate molecular descriptors (e.g., electronic, hydrophobic, steric parameters) and then correlate them with observed activities using statistical techniques like multiple linear regression (MLR) ptfarm.plufv.brresearchgate.netnih.gov.
While specific QSAR studies directly on this compound are less commonly detailed in general searches, the principles applied to other thiazole derivatives are relevant. For instance, QSAR models for thiazole analogs have shown significant predictive capacity for inhibitory activities, with statistical values such as R² and Q² indicating good correlation and predictability physchemres.orgufv.brresearchgate.net. These models help in understanding which molecular features are critical for activity and can guide the design of new, more potent compounds ptfarm.plphyschemres.orgufv.brnih.gov.
Relationship between Structural Modifications and Vasodilatory Activity
The vasodilatory activity of this compound analogs is also highly dependent on structural modifications, particularly at the 2-position of the thiazole ring nih.govacs.orghuhs.ac.jp. While this compound itself primarily provides antiplatelet activity through COX inhibition without causing vasodilation, certain derivatives have been synthesized to incorporate this desirable property huhs.ac.jphmlibrary.ac.in.
For example, 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole (Compound 3) demonstrated both inhibitory activity on MDA production and vasodilatory activity, with an ED50 of 2.0 µM nih.govacs.orgmolaid.comhuhs.ac.jp. This compound was a result of an attempt to fuse the COX inhibition of this compound with the vasodilatory properties of timegadine, a guanidino derivative huhs.ac.jphmlibrary.ac.in. Further modifications, such as the introduction of a methylpiperazine carbonyl group at the 2-position (leading to FR122047), retained vasodilatory activity (ED50 = 6.2 µM) while significantly enhancing antiplatelet effects nih.govacs.orgmolaid.comhuhs.ac.jp. This indicates that specific substituents at the 2-position can confer or modulate vasodilatory properties, suggesting distinct structural requirements or mechanisms for vasodilation compared to COX inhibition alone.
Molecular Mechanisms of Action Preclinical Focus
Enzymatic Target Identification and Inhibition Kinetics
Itazigrel primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Cyclooxygenase enzymes exist in two main isoforms, COX-1 and COX-2, both of which play distinct roles in physiological and pathological processes. COX-1 is constitutively expressed and is involved in various "housekeeping" functions, including the production of protective prostaglandins (B1171923) in the stomach lining and the regulation of platelet aggregation tg.org.aumedicinenet.comnih.gov. In contrast, COX-2 is largely inducible, with its expression significantly increasing during inflammation, tissue repair, and in response to pro-inflammatory cytokines and growth factors tg.org.aunih.govwikipedia.org. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for a variety of prostanoids nih.govwikipedia.orgwikipedia.org. This compound has demonstrated inhibitory activity on cyclooxygenase, thereby influencing arachidonic acid metabolism researchgate.netwikidoc.org.
While this compound is recognized as a cyclooxygenase inhibitor, detailed data on its specific inhibitory potency and selectivity for COX-1 versus COX-2 isoforms, such as IC50 values for direct enzyme inhibition, are not extensively detailed in the available preclinical literature. However, its inhibitory effect has been observed downstream in biochemical pathways, indicating its functional impact on COX-mediated processes.
Modulation of Biochemical Pathways
The inhibition of cyclooxygenase by this compound leads to significant modulation of downstream biochemical pathways, particularly those involving arachidonic acid metabolism and the production of oxidative stress markers.
Arachidonic acid is a polyunsaturated fatty acid that serves as the primary substrate for the biosynthesis of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes lipidmaps.orgyoutube.com. Its release from membrane phospholipids (B1166683) and subsequent metabolism by COX enzymes are critical steps in inflammatory processes nih.govwikipedia.orglipidmaps.orgbiorxiv.org. This compound has been shown to inhibit arachidonic acid metabolism researchgate.netwikidoc.org. The COX enzymes convert arachidonic acid into prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). PGH2 subsequently serves as a precursor for various other biologically active eicosanoids wikipedia.orgwikipedia.orgyoutube.combiorxiv.org. By inhibiting this enzymatic conversion, this compound modulates the production of these inflammatory mediators.
Malondialdehyde (MDA) is a highly reactive aldehyde and a prominent end-product of lipid peroxidation, particularly of polyunsaturated fatty acids, which is often used as a biomarker to measure the level of oxidative stress in biological systems wikidata.orgthegoodscentscompany.comwikipedia.orgnih.gov. Its formation is linked to the degradation of lipids by reactive oxygen species and is also a product of thromboxane (B8750289) A2 synthesis, where COX-1 or COX-2 metabolize arachidonic acid to prostaglandin H2 wikipedia.org. Preclinical studies have indicated that this compound exhibits inhibitory activity on the production of malondialdehyde (MDA), with an observed IC50 value of 31 µM for MDA production researchgate.netmolaid.com. This reduction in MDA suggests that this compound may mitigate oxidative damage by interfering with the pathways that lead to its formation.
Cellular and Subcellular Interactions
While the primary molecular target of this compound is the cyclooxygenase enzyme, its cellular and subcellular interactions are intrinsically linked to the location and function of these enzymes. COX-1 and COX-2 are membrane-bound enzymes, typically found in the endoplasmic reticulum and nuclear envelope brieflands.com. The inhibition of these enzymes by this compound implies its interaction within the cellular compartments where arachidonic acid metabolism occurs. Research has explored the effects of this compound within intact cells or subcellular fractions, suggesting its ability to reach and act upon its enzymatic targets within the cellular environment googleapis.com. However, specific detailed mechanisms of its cellular uptake, distribution, or precise subcellular localization beyond its enzymatic binding are not extensively elaborated in the provided preclinical data.
Interaction with Platelet Functions and Aggregation Pathways
This compound demonstrates significant inhibitory effects on platelet functions and aggregation pathways. It has been shown to inhibit ex vivo ionophore (A23187)-stimulated thromboxane B2 synthesis. uni.lu Furthermore, collagen-induced platelet aggregation was significantly inhibited in studies involving this compound, comparable to the effects observed with aspirin (B1665792). uni.ludrugfuture.com
This compound functions as a thromboxane synthase inhibitor, an enzyme crucial in the synthesis of thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor. ambeed.comwho.int By inhibiting thromboxane synthase, this compound reduces the production of TXA2, thereby impeding platelet aggregation. google.com In addition to its role as a thromboxane synthase inhibitor, this compound is also categorized as a phosphodiesterase inhibitor. ambeed.comwho.int Phosphodiesterase inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical second messengers with strong inhibitory activity on fundamental platelet functions. This dual mechanism contributes to its antiplatelet activity.
Mechanisms Underlying Vasodilatory Effects
The vasodilatory effects associated with this compound and related compounds present a nuanced picture in preclinical research. While this compound itself has been reported to provide antiplatelet activity through cyclooxygenase (COX) inhibition without directly causing vasodilation, the broader class of diarylthiazoles, to which this compound belongs, has shown potent antiplatelet effects alongside vasodilatory action.
Specifically, derivatives designed from parent compounds like this compound and timegadine, such as 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole, have exhibited vasodilatory activity. Research suggests that the guanidine (B92328) moiety present in these structures plays a significant role in mediating vasodilation, potentially through a nitric oxide (NO)-dependent pathway. Nitric oxide is a well-known signaling molecule that acts as a vasodilator by activating guanylate cyclase, leading to increased intracellular cGMP and subsequent relaxation of vascular smooth muscle cells. This indicates that while this compound's direct vasodilatory contribution might be limited, its chemical lineage and modified derivatives can leverage pathways that promote vasodilation.
Localization within Platelets and its Functional Significance
Preclinical pharmacokinetic studies on a derivative of this compound, specifically compound 10a (a 4,5-bis-(4-methoxyphenyl)-2-substituted-thiazole), have indicated a tendency for this compound to localize within platelets. This localization was observed in platelet-rich plasma but not in platelet-poor plasma, suggesting a preferential accumulation within these cellular components. This property of platelet localization for related compounds is hypothesized to contribute to a reduced systemic toxicity and a more favorable side effect profile in preclinical investigations.
Broader Molecular Interactions and Cellular Targets Research
Research into this compound's broader molecular interactions and cellular targets primarily centers on its established antiplatelet and potential vasodilatory mechanisms. Its main targets are enzymes involved in the eicosanoid pathway, specifically thromboxane synthase, and phosphodiesterases within platelets. uni.luambeed.comwho.int While these interactions are well-documented in the context of its anti-thrombotic potential, extensive research into broader, non-platelet or non-vascular cellular targets or molecular interactions beyond these primary pathways is not widely detailed in the provided preclinical literature.
Compound Names and PubChem CIDs
Preclinical Pharmacological Investigations and Animal Models
In Vitro Pharmacological Characterization
In vitro studies have elucidated Itazigrel's cellular and biochemical effects, particularly its antiplatelet activity and enzyme inhibition profile.
This compound has been identified as a potent inhibitor of collagen-induced platelet aggregation across multiple species, including humans. In human platelet-rich plasma, this compound demonstrated activity at a concentration of 1 ng/ml. Its antiplatelet efficacy in these cellular assays was observed to be superior to that of flurbiprofen (B1673479). wikidata.org Further research on derivatives, such as 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (FR122047), also showed potent inhibitory activity on platelet aggregation in guinea pigs ex vivo. wikipedia.org
A summary of in vitro antiplatelet activity is presented below:
| Compound | Assay System | Observed Activity / IC50 | Comparison |
| This compound | Collagen-induced platelet aggregation (human PRP) | 1 ng/ml | Greater than flurbiprofen wikidata.org |
| FR122047 | Platelet aggregation (guinea pigs ex vivo) | 100% inhibition at 1.0 mg/kg (even after 6h) wikipedia.org | - |
This compound functions as a cyclooxygenase (CO) inhibitor. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comlipidmaps.org Its cyclooxygenase inhibitory activity was found to be comparable to that of flurbiprofen. wikidata.org Specifically, this compound inhibits the production of malondialdehyde (MDA), a byproduct formed from the cyclooxygenase-catalyzed oxygenation of arachidonic acid during prostanoid synthesis in platelets. wikipedia.orgwikipedia.org The inhibitory concentration 50% (IC50) for MDA production was determined to be 31 microM. wikipedia.orgwikipedia.org Furthermore, the cyclooxygenase inhibition by this compound correlated with its serum concentration, exhibiting a mean IC50 value of 2.1 ng/mL. lipidmaps.org Notably, this compound did not demonstrate an effect on lipoxygenase activity. lipidmaps.org this compound is also characterized as a phosphodiesterase (PDE) inhibitor, capable of slowing the degradation of cyclic AMP (cAMP) and/or cyclic GMP (cGMP). guidetopharmacology.orgcenmed.com
Key biochemical findings are summarized in the table below:
| Enzyme Target | Biochemical Effect | IC50 / ED50 | Notes |
| Cyclooxygenase (CO) | Inhibition of MDA production | 31 µM wikipedia.orgwikipedia.org | Equivalent activity to flurbiprofen wikidata.org |
| Cyclooxygenase (CO) | Inhibition (serum concentration related) | 2.1 ng/mL lipidmaps.org | No effect on lipoxygenase activity lipidmaps.org |
| Phosphodiesterase (PDE) | Slows degradation of cAMP/cGMP | - | guidetopharmacology.org |
In Vivo Preclinical Efficacy Models
In vivo studies have further substantiated this compound's antiplatelet and vasodilatory effects in living organisms, providing insights into its potential therapeutic applications.
This compound has been shown to inhibit platelet aggregation following oral administration across five different laboratory animal species. wikidata.org In guinea pigs, antiplatelet activity was observed at an oral dose of 0.5 mg/kg. wikidata.org A related compound, FR122047, demonstrated complete (100%) inhibition of platelet aggregation in guinea pigs ex vivo, persisting even 6 hours after a 1.0 mg/kg oral administration. wikipedia.org Studies have also investigated the antiplatelet activity of this compound in rabbits nih.govuni.lu, and its inhibitory effects on platelet activity have been noted in balloon-injured rabbit aorta models. uni.lufishersci.fi
This compound and its derivatives exhibit vasodilatory activity. wikipedia.orgwikipedia.orgfishersci.nlguidetopharmacology.orgwikipedia.org For 2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole, a compound structurally related to this compound, the effective dose 50% (ED50) for vasodilatory activity was determined to be 2.0 microM. wikipedia.orgwikipedia.org FR122047 also demonstrated in vitro vasodilatory activity with an ED50 of 6.2 microM. wikipedia.org Preclinical studies are ongoing to further evaluate the potent antiplatelet and vasodilatory activities of FR122047. wikipedia.org The vasodilatory effects are biochemically linked to its role as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic GMP (cGMP) and subsequent smooth muscle relaxation. guidetopharmacology.orgvulcanchem.comnih.govguidetoimmunopharmacology.orguni.lu
This compound is recognized as a thiazole (B1198619) compound possessing potential antithrombotic activity wikidata.orguni.lu, and it has been identified as having high potential as an antithrombotic agent. wikidata.org The development of this compound as a cyclooxygenase inhibitor was influenced by the understanding that prostaglandins (B1171923) play a direct role in pathological responses such as inflammation and platelet aggregation, which contribute to thrombosis and strokes. wikipedia.org While specific detailed findings for this compound in thrombosis or stroke animal models are not explicitly detailed in the provided search results, its classification as a potent antithrombotic agent and its demonstrated antiplatelet activity in vivo strongly suggest its relevance and potential efficacy in these disease contexts. The broader field of antithrombotic research frequently utilizes animal models of thrombosis and stroke to assess the efficacy of compounds. fishersci.seresearchgate.netwikipedia.org
Preclinical Disposition Studies
Preclinical disposition studies of this compound have primarily aimed to elucidate its pharmacokinetic profile, with a specific focus on absorption mechanisms and the influence of formulation components and endogenous enzymes.
Rectal Absorption in Rodent Models
Investigations into the rectal absorption of this compound have been conducted in rodent models, particularly rats, to assess this alternative route of administration. Studies have shown that this compound can be absorbed rectally in rats. This route of administration can offer advantages such as partially avoiding the hepatic first-pass effect and potentially leading to more rapid absorption for certain medications wikipedia.orghandwiki.org.
In comparative studies, this compound formulations prepared with polysorbate 80 (PS-80) demonstrated enhanced absorption when administered rectally to rats, as opposed to a 0.25% carmellose sodium suspension. This improvement in absorption is likely due to the ability of the PS-80 formulation to maintain a high concentration of the this compound solute at the epithelial surface, thereby facilitating its uptake wikipedia.org. The general principle of rectal administration in rodents has been explored for other compounds as well, indicating its relevance for studying drug absorption and bioavailability uni.lulaballey.com.
Influence of Formulation Components on Absorption (e.g., polysorbate 80 micelles)
Formulation components play a significant role in the absorption of poorly water-soluble compounds like this compound. Polysorbate 80 (PS-80), also known as Tween 80, has been extensively investigated as a vehicle for this compound to overcome its limited aqueous solubility wikipedia.orgnih.gov.
Studies using PS-80 micelles as a vehicle for this compound have shown a marked increase in its rectal absorption in rats. The micelles act by solubilizing this compound, ensuring a higher concentration of the drug is available for absorption at the epithelial surface. Furthermore, the co-administration of esterase with PS-80-containing formulations further accelerated the absorption of this compound from the rat rectum. This accelerated absorption is attributed to the rapid release of this compound from the micelle vehicle following the enzymatic degradation of the PS-80 micelle by esterase wikipedia.orgnih.gov. Polysorbate 80, a nonionic surfactant, is known to improve the solubility and bioavailability of poorly soluble drugs in pharmaceutical formulations.
The following table summarizes the observed effects of polysorbate 80 and esterase on this compound's rectal absorption:
| Formulation Component / Condition | Effect on this compound Rectal Absorption in Rats | Proposed Mechanism | Reference |
| Polysorbate 80 (PS-80) micelle | Increased absorption compared to suspension. | Supplies high solute concentration at epithelial surface. | wikipedia.org |
| PS-80 micelle + Co-administered Esterase | Further accelerated absorption. | Rapid release of this compound from micelle after enzymatic degradation of PS-80. | wikipedia.orgnih.gov |
Role of Endogenous Enzymes (e.g., esterase) in Preclinical Disposition
Endogenous enzymes, particularly esterases, have been identified as key players in the preclinical disposition of this compound. Esterases are hydrolases that catalyze the hydrolysis of esters into corresponding acids and alcohols. In the context of this compound, which contains ester groups, enzymatic hydrolysis is a relevant disposition pathway uni.lu.
Research has demonstrated that esterases can significantly influence the absorption of this compound, especially when formulated with certain vehicles. As noted in the discussion of formulation components, the co-administration of esterase with polysorbate 80 micelles led to an accelerated release and subsequent absorption of this compound wikipedia.orgnih.gov. This suggests that esterase activity in the biological environment can break down the micellar vehicle, thereby facilitating the release of the encapsulated this compound.
Furthermore, studies on enteric dosage forms utilizing lipid ester derivatives like polysorbate 80 as vehicles have shown that these vehicles, when containing poorly water-soluble compounds such as this compound, are digested by lipase (B570770) and esterase. This enzymatic digestion results in the release of the drugs with dissolution profiles similar to those observed in in vitro studies. This highlights the broader role of endogenous enzymes in the disposition of this compound and other poorly soluble compounds when administered with enzyme-sensitive formulations.
Advanced Drug Delivery Systems in Preclinical Development
Strategies for Enhancing Preclinical Bioavailability
In the preclinical evaluation of poorly soluble compounds like Itazigrel, enhancing bioavailability is a critical step to ensure adequate systemic exposure for pharmacological and toxicological assessments. The primary challenge lies in improving the dissolution rate and apparent solubility of the drug in the gastrointestinal fluids. Various formulation strategies are employed to achieve this, broadly categorized into physical and chemical modifications.
Physical strategies primarily focus on increasing the surface area of the drug available for dissolution. Techniques such as micronization and nano-sizing reduce particle size, thereby enhancing the dissolution rate according to the Noyes-Whitney equation. Amorphous solid dispersions, where the drug is molecularly dispersed in a hydrophilic polymer matrix, represent another key approach. This technique prevents the drug from crystallizing, maintaining it in a higher energy, more soluble amorphous state.
Chemical strategies involve the use of solubilizing excipients. For instance, the use of surfactants to form micelles that can encapsulate hydrophobic drugs is a widely explored avenue. Lipid-based drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), can also improve the solubility and absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways. The selection of an appropriate strategy is contingent on the specific physicochemical properties of the drug candidate and the intended route of administration.
Micellar Vehicle Formulations for Poorly Soluble Compounds
Micellar systems have emerged as a promising approach for the formulation of poorly water-soluble drugs such as this compound. These are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, formed by amphiphilic molecules (surfactants) above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core serves as a reservoir for the poorly soluble drug, effectively increasing its solubility in aqueous media.
Polysorbate 80 Micelle Applications
Polysorbate 80 (PS-80), a non-ionic surfactant, has been successfully utilized to formulate this compound to overcome its poor aqueous solubility. In a preclinical study investigating the rectal absorption of this compound in rats, a formulation prepared with PS-80 significantly increased the absorption of the compound compared to a simple aqueous suspension. nih.gov The micellar formulation likely enhances absorption by maintaining a high concentration of dissolved this compound at the mucosal surface, thereby facilitating its transport across the epithelial barrier. nih.gov
The characteristics of the Polysorbate 80 micelle formulation are crucial for its performance. The table below illustrates hypothetical physicochemical properties of such a formulation.
| Parameter | Value |
| Micelle Size (Diameter) | 10 - 15 nm |
| Zeta Potential | -5 mV to +5 mV |
| Drug Loading Capacity | 1 - 5% (w/w) |
| Encapsulation Efficiency | > 90% |
This table presents illustrative data based on typical values for Polysorbate 80 micelle formulations and is not specific to this compound.
Enzymatic Degradation of Micelles for Controlled Release
A sophisticated strategy for controlled drug release involves the use of micelles that are susceptible to enzymatic degradation. This approach leverages the presence of specific enzymes in the body to trigger the disassembly of the micelle and subsequent release of the encapsulated drug. For the this compound-Polysorbate 80 micelle formulation, the co-administration of an esterase was shown to further accelerate the rectal absorption of this compound. nih.gov
The proposed mechanism is the enzymatic degradation of the Polysorbate 80 micelle by the esterase, leading to a rapid release of the entrapped this compound from the micellar core. nih.gov This triggered release at the site of absorption can create a high local concentration gradient, driving the drug across the biological membrane more efficiently.
The following table demonstrates the hypothetical effect of esterase on the in vitro release of this compound from a Polysorbate 80 micelle formulation.
| Time (minutes) | % this compound Released (without Esterase) | % this compound Released (with Esterase) |
| 15 | 10 | 40 |
| 30 | 20 | 75 |
| 60 | 35 | 95 |
| 120 | 50 | 98 |
This table presents illustrative data to demonstrate the principle of enzyme-triggered release and is not based on specific experimental results for this compound.
Rational Design of Enteric Dosing Forms in Preclinical Studies
For oral administration, protecting a drug from the harsh acidic environment of the stomach and targeting its release in the small intestine can be crucial for improving bioavailability. This is often achieved through the rational design of enteric-coated dosage forms. Research has indicated the utility of lipid ester derivatives, such as Polysorbate 80, as vehicles for poorly water-soluble compounds like this compound in the design of orally administered enteric dosing forms. nih.gov
These advanced formulations are designed to be resistant to gastric fluid but to dissolve or disintegrate in the more neutral pH of the small intestine. Furthermore, the inclusion of lipid-based vehicles that are substrates for intestinal enzymes, such as lipases and esterases, can facilitate a controlled release of the drug. The enzymatic digestion of the vehicle in the small intestine would liberate the dissolved drug, making it available for absorption. nih.gov This dual mechanism of pH-dependent dissolution and enzyme-mediated release represents a sophisticated approach to oral drug delivery for challenging compounds like this compound.
Drug Discovery and Development Trajectory of Itazigrel
Itazigrel's Role as a Lead Compound in Thiazole (B1198619) Research
This compound (U-53,059) emerged as a significant lead compound in thiazole research due to its potent antiplatelet activity, primarily through the reversible inhibition of cyclooxygenase (COX) sci-hub.seuni.lu. This mechanism positions it alongside aspirin (B1665792), another well-known COX inhibitor, in its ability to prevent platelet aggregation sci-hub.se. Structural analyses revealed that the bis(4-methoxyphenyl) moiety within this compound's structure is crucial for its potent cyclooxygenase inhibitory activity sci-hub.se.
The compound's significance as a lead was further underscored in studies aimed at developing novel antiplatelet agents. Researchers explored the fusion of this compound's COX-inhibiting properties with the vasodilatory effects of compounds like Timegadine, a trisubstituted guanidine (B92328) derivative sci-hub.sewikipedia.orgmims.com. This strategic approach aimed to create compounds that could offer both potent platelet aggregation inhibition and beneficial vasodilatory activity, exemplified by the resulting 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole sci-hub.sewikipedia.orgmims.com. The broader context of thiazole research often identifies such derivatives as valuable lead structures due to their diverse pharmacological potential guidetopharmacology.org.
Iterative Compound Optimization and Lead Generation
The development of this compound and its derivatives involved an iterative process of compound optimization and lead generation, a fundamental aspect of drug discovery probes-drugs.orgiiab.menih.govnih.govnih.gov. Following the identification of this compound as a lead, subsequent efforts focused on modifying its structure to enhance desired pharmacological properties.
A key example of this optimization was the design of 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole, which combined structural features from this compound and Timegadine sci-hub.sewikipedia.orgmims.com. Further structure-activity relationship (SAR) studies on this fused compound were instrumental in guiding subsequent modifications wikipedia.orgfishersci.nl. For instance, the introduction of a methyl group onto the guanidino moiety was found to increase COX inhibition, albeit with moderate vasodilatory activity sci-hub.se. Conversely, substitution with a morpholine (B109124) group led to potent COX inhibition but only weak vasodilatory effects sci-hub.se. These detailed SAR investigations culminated in the synthesis of compounds such as 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (FR122047). FR122047 demonstrated potent inhibitory activity on malondialdehyde (MDA) synthesis and significant antiplatelet activity ex vivo, alongside vasodilatory properties mims.comfishersci.nlnih.gov. This iterative process of chemical synthesis, biological evaluation, and structural modification is central to refining lead compounds into more efficacious drug candidates.
Comparative Analysis with Other Antiplatelet Agents in Preclinical Settings
Preclinical investigations provided valuable insights into this compound's antiplatelet profile, particularly in comparison to established agents like aspirin. Both this compound and aspirin exert their antiplatelet effects through the inhibition of cyclooxygenase, leading to reduced thromboxane (B8750289) B2 synthesis and subsequent inhibition of collagen-induced platelet aggregation sci-hub.senih.gov.
A study evaluating this compound and aspirin in normal subjects demonstrated that both compounds significantly inhibited ex vivo, ionophore (A23187)-stimulated thromboxane B2 synthesis and collagen-induced platelet aggregation at comparable doses nih.gov. However, a notable distinction in preclinical settings was this compound's ability to provide antiplatelet activity without inducing vasodilation, a characteristic observed with aspirin sci-hub.se. Furthermore, in a comparative study, this compound demonstrated superiority over aspirin in terms of gastrointestinal mucosal toxicity, at doses that produced similar levels of platelet aggregation and cyclo-oxygenase inhibition nih.gov.
While this compound's mechanism is centered on COX inhibition, the broader therapeutic area of antiplatelet agents includes other classes such as P2Y12 inhibitors (e.g., clopidogrel, ticagrelor, prasugrel, ticlopidine) and glycoprotein (B1211001) IIb/IIIa antagonists, which operate via distinct molecular pathways chembase.cnguidetopharmacology.orgguidetopharmacology.orgresearchgate.net. Preclinical studies on related pyrimidine (B1678525) derivatives, within the chemical space influenced by this compound's structural motifs, showed potent and long-lasting antiplatelet activity that was more than three times greater than that of aspirin in guinea pigs when induced by arachidonic acid and collagen sci-hub.se.
Table 1: Preclinical Antiplatelet Activity Comparison
| Compound | Mechanism of Action | MDA Synthesis Inhibition (IC50) | Collagen-Induced Platelet Aggregation (Guinea Pigs, 3.2 mg/kg, 6 hr) | Vasodilatory Activity | Gastrointestinal Toxicity (vs. Aspirin) |
| This compound | COX Inhibition | Not specified for this compound directly, but related compounds show potent inhibition sci-hub.semims.comfishersci.nl | Significant inhibition comparable to aspirin nih.gov | No vasodilation sci-hub.se | Superior (less toxicity) nih.gov |
| Aspirin | COX Inhibition | Not specified directly, but leads to reduced thromboxane B2 nih.gov | 81% (arachidonic acid), 5% (collagen) at 10 mg/kg sci-hub.se | No vasodilation sci-hub.se | Higher toxicity nih.gov |
| FR122047 | COX-1 Inhibition | 0.088 µM fishersci.nlnih.gov | 100% inhibition at 1.0 mg/kg nih.gov | 6.2 µM (ED50) mims.comfishersci.nlnih.gov | No ulcerogenesis nih.gov |
| 2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole | COX Inhibition, Vasodilation | 31 µM wikipedia.orgmims.comfishersci.nl | Not specified directly, but designed for potent inhibition mims.com | 2.0 µM (ED50) wikipedia.orgmims.comfishersci.nl | Not specified |
Influence on Subsequent Drug Discovery Efforts in its Therapeutic Area
This compound's journey contributed to the foundational understanding of antiplatelet mechanisms, particularly through COX inhibition, and directly influenced subsequent drug discovery efforts within its therapeutic area. The most direct influence stems from the iterative compound optimization discussed previously (Section 7.2), where this compound served as a progenitor for new chemical entities. The systematic exploration of structural modifications, such as the fusion with Timegadine to create 2-guanidino-4,5-bis(4-methoxyphenyl)thiazole and its further optimization to FR122047, demonstrates a clear lineage of drug discovery driven by this compound's initial lead properties sci-hub.sewikipedia.orgmims.comfishersci.nlnih.gov. These efforts aimed to develop antiplatelet agents with improved or combined pharmacological profiles, such as concurrent COX inhibition and vasodilatory activity.
Beyond direct structural derivatives, research into this compound's properties, including its absorption characteristics, contributed to broader pharmaceutical development knowledge. For instance, studies addressed this compound's absorption using Tween 80 micelles as a vehicle, demonstrating that co-administration of esterase with the formulation accelerated its absorption across the epithelial surface. This type of research, while specific to this compound, provides insights into drug delivery strategies that can be applied to other compounds in the antiplatelet or related therapeutic areas.
Conclusion and Future Research Perspectives
Summary of Key Preclinical and Mechanistic Findings
Itazigrel has been identified as an antithrombotic agent with demonstrated anti-platelet activity in preclinical studies. Research in animal models, specifically in rabbits, has confirmed its inhibitory effect on platelet function. The primary mechanism of action appears to be linked to the inhibition of collagen-induced platelet aggregation.
Further mechanistic insights suggest that this compound's effects are mediated through the cyclooxygenase (COX) pathway. This is supported by findings that show its ability to inhibit the production of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism by COX enzymes. The inhibition of COX is a well-established mechanism for many antiplatelet drugs, as it leads to a reduction in the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.
Table 1: Summary of Preclinical Observations for this compound
| Pharmacological Effect | Observed Activity | Potential Mechanism of Action |
|---|---|---|
| Antithrombotic/Antiplatelet | Inhibition of collagen-induced platelet aggregation | Inhibition of the cyclooxygenase (COX) pathway, leading to reduced malondialdehyde (MDA) production |
Unaddressed Research Questions and Gaps
Despite the initial characterization of this compound, significant gaps remain in the scientific understanding of this compound. A more detailed elucidation of its preclinical profile and mechanism of action is necessary to fully assess its therapeutic potential.
Key unaddressed questions include:
Specificity and Potency of COX Inhibition: While this compound is known to inhibit the COX pathway, the specific isoform(s) of the COX enzyme (COX-1 and/or COX-2) that it targets remains to be determined. Furthermore, quantitative data, such as the half-maximal inhibitory concentration (IC50) values, are needed to understand its potency and compare it with existing antiplatelet agents.
Mechanism of Vasodilation: The molecular signaling pathways responsible for this compound's vasodilatory effects are currently unknown. Investigating the potential involvement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, a common mechanism for vasodilation, would be a critical area of inquiry.
In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to establish the antithrombotic efficacy of this compound in relevant animal models of thrombosis. These studies should also aim to characterize its pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR): There is a lack of publicly available information regarding the synthesis and evaluation of this compound analogs. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and selective derivatives.
Potential Avenues for Future Academic Research on this compound and its Analogs
The existing knowledge gaps surrounding this compound present numerous opportunities for future academic research. A systematic investigation into this compound and its potential derivatives could yield valuable insights into the development of novel antithrombotic therapies.
Potential avenues for future research include:
Detailed Mechanistic Studies: In-depth in vitro and in vivo studies should be conducted to precisely define the mechanism of action of this compound. This includes determining its selectivity for COX-1 versus COX-2 and investigating the signaling cascades involved in its vasodilatory effects.
Synthesis and SAR Studies of this compound Analogs: A focused effort on the synthesis of a library of this compound analogs would be highly valuable. By systematically modifying the chemical structure of this compound, researchers could identify key structural features required for its antiplatelet and vasodilatory activities. This would enable the development of a robust structure-activity relationship (SAR) and the potential identification of lead compounds with improved pharmacological profiles.
Preclinical Development of Optimized Analogs: Promising analogs identified through SAR studies should be advanced into further preclinical development. This would involve comprehensive evaluation of their efficacy in animal models of arterial and venous thrombosis, as well as detailed pharmacokinetic and toxicological assessments.
Exploration of Therapeutic Synergy: Investigating the potential for synergistic effects when combining this compound or its analogs with other antithrombotic agents could be a fruitful area of research. Combination therapies often allow for lower doses of individual drugs, potentially reducing the risk of side effects while maintaining or enhancing therapeutic efficacy.
By addressing these research questions and pursuing these avenues of investigation, the scientific community can build a more complete understanding of this compound and its potential as a therapeutic agent. This foundational knowledge is essential for any future efforts to translate this compound from a laboratory curiosity into a clinically relevant treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
